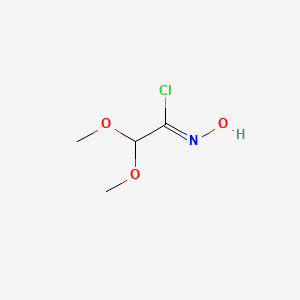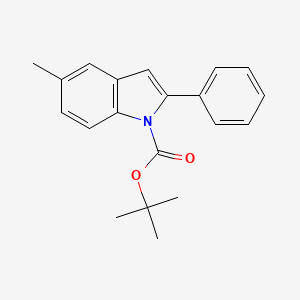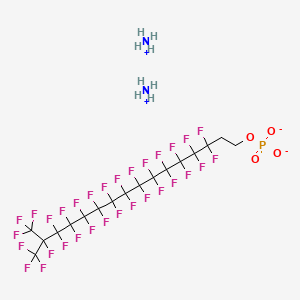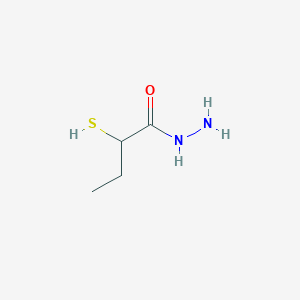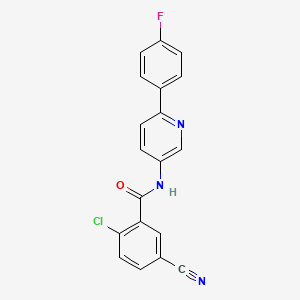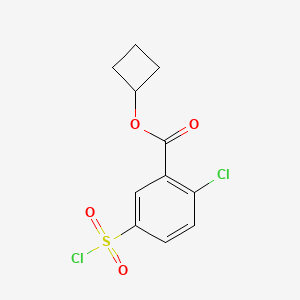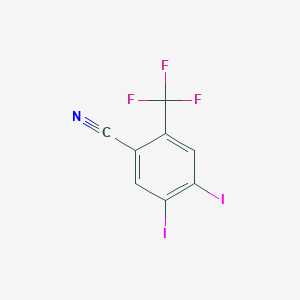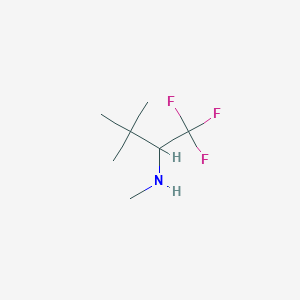
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 1,1,2,2,3,3,4-heptafluorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used. The reactions are often conducted at low temperatures to control the addition process.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include fluorinated amides or thioesters.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Polymerization: Products include fluorinated polymers with applications in coatings, adhesives, and electronic materials.
Applications De Recherche Scientifique
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s low surface energy allows it to interact with hydrophobic surfaces, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a prop-2-enoate group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains fewer fluorine atoms and a hydroxyl group instead of an ester group.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: Contains a sulfonate group instead of a prop-2-enoate group.
Uniqueness
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is unique due to its combination of multiple fluorine atoms and the prop-2-enoate moiety. This combination imparts distinct chemical properties such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4F8O2 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4-heptafluorobutyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H4F8O2/c1-3(9)4(16)17-7(14,15)6(12,13)5(10,11)2-8/h1-2H2 |
Clé InChI |
LRNANQMUBLDACA-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OC(C(C(CF)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


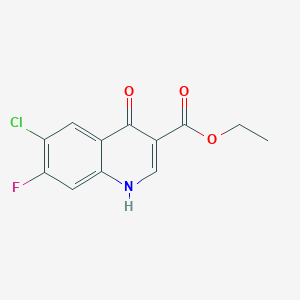
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
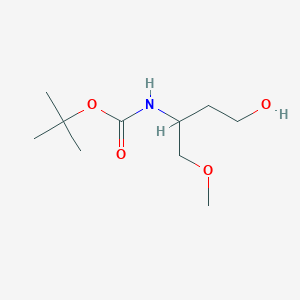
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
